![molecular formula C10H14ClN5O4 B162903 5'-Chloro-5'-deoxyadenosine hydrate CAS No. 698999-09-6](/img/structure/B162903.png)
5'-Chloro-5'-deoxyadenosine hydrate
Overview
Description
5’-Chloro-5’-deoxyadenosine hydrate is a nucleoside analog . It is used as a substrate in polyketide biosynthesis .
Synthesis Analysis
5’-Chloro-5’-deoxyadenosine hydrate can be synthesized from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by a SAM-dependent chlorinase . Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA .Molecular Structure Analysis
The molecular formula of 5’-Chloro-5’-deoxyadenosine hydrate is C10H12ClN5O3 . Its molecular weight is 285.69 (anhydrous basis) .Chemical Reactions Analysis
5’-Chloro-5’-deoxyadenosine hydrate can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .Scientific Research Applications
Chemical Properties
“5’-Chloro-5’-deoxyadenosine hydrate” is a nucleoside analog . It has an empirical formula of C10H12ClN5O3 and a molecular weight of 285.69 (anhydrous basis) .
Biochemical Research
This compound is used as a substrate in polyketide biosynthesis . Polyketides are a class of secondary metabolites produced by certain living organisms and have diverse biological activities and pharmacological functions.
Cancer Research
“5’-Chloro-5’-deoxyadenosine hydrate” plays a role in cancer research . It is involved in the biosynthesis of the anticancer agent salinosporamide A .
Enzyme Reaction
S- (5’-adenosyl)-L-methionine (SAM) can be converted to 5’-chloro-5’-deoxyadenosine in a reaction catalyzed by a SAM-dependent chlorinase . This reaction is a crucial step in certain biochemical pathways.
Synthetic Intermediate
This compound is used as a synthetic intermediate . It can be used in the synthesis of various other compounds, contributing to a wide range of chemical and pharmaceutical research.
Biosynthesis Pathway
Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA . This compound has been shown to be involved in the biosynthesis of salinosporamide A in the marine bacterium S. tropica .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5’-Chloro-5’-deoxyadenosine hydrate is the enzyme 5’-methylthioadenosine phosphorylase (MTAP), which is a tumor suppressor gene . This compound serves as a substrate for MTAP, and its specificity and kinetics are subjects of research .
Mode of Action
5’-Chloro-5’-deoxyadenosine hydrate interacts with its target, MTAP, by serving as a substrate for the enzyme . The interaction results in the phosphorylation of the compound, which is a crucial step in its mechanism of action .
Biochemical Pathways
The compound is involved in the S-adenosylmethionine (AdoMet) and methionine salvage pathways . It is synthesized from adenosine through a selective chlorination reaction . The compound can be converted to chloroethylmalonyl-CoA through a seven-step route, which is involved in the biosynthesis of the anticancer agent salinosporamide A .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.
Result of Action
The molecular and cellular effects of 5’-Chloro-5’-deoxyadenosine hydrate’s action are primarily related to its role in the biosynthesis of salinosporamide A, an anticancer agent . By serving as a substrate for MTAP, it supports the expression of this tumor suppressor gene .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , indicating that light, moisture, and temperature could affect its stability.
properties
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3.H2O/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16;/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14);1H2/t4-,6-,7-,10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFACRIDKAAYORV-MCDZGGTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584239 | |
Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-5'-deoxyadenosine hydrate | |
CAS RN |
698999-09-6 | |
Record name | 5'-Chloro-5'-deoxyadenosine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 698999-09-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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